molecular formula C7H5ClN4O3 B1353212 6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 878713-17-8

6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B1353212
M. Wt: 228.59 g/mol
InChI Key: XQJZOLVGFBQNHS-UHFFFAOYSA-N
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Description

The compound you’re asking about is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine . This heterocycle has been found to be remarkably versatile in drug design due to its relatively simple structure . It’s isoelectronic with purines, and depending on the choice of substituents, it can also be a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives has been reported in various studies . For example, a series of benzo[d][1,2,3]-triazolo[4,3-a]pyrimidine-based dihydro-[1,2,4]-triazolo[4,3-a]pyrimidine derivatives were synthesized with good yields (74–87%) based on a multi-component reaction .


Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has been found to be remarkably versatile in drug design . It has been used in various chemical reactions, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • 6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is involved in chemical reactions leading to various structurally related compounds. For instance, reactions with 3-oxo-N-phenylbutanethioamide produce 5-methyl-7,8-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-7-thiones, 7-methyl-5,8-dihydrol[1,2,4]triazolo[1,5-a]pyrimidine-5-thiones, and 7-methyl-5-phenylamino[1,2,4]triazolo[1,5-a]pyrimidines. These compounds' structures are confirmed through NMR spectra, X-ray diffraction, and chemical transformations (Britsun et al., 2006).
  • Another study reports the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidinones using this compound as a precursor. This synthesis approach highlights high yields, short reaction times, and easy workup, indicating the compound's utility in efficient chemical synthesis (Abdelrazek et al., 2019).

Antimycobacterial Applications

  • A series of fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives, similar in structure to 6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid, have been designed and tested against Mycobacterium tuberculosis. One compound in particular showed potent inhibition of M. tuberculosis growth at low concentrations, demonstrating the potential antimycobacterial applications of these compounds (Abdel-Rahman et al., 2009).

Crystal Structure and Biological Activity Potential

  • The crystal structure of a related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been studied in different environments. These studies provide insights into the possible biological activity of coordination compounds containing the triazolo[1,5-a]pyrimidine molecule (Canfora et al., 2010).

Antioxidant and Antitumor Applications

  • Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, like the one , have been synthesized and tested for antioxidant properties. Some of these compounds demonstrated significant antioxidant activity, indicating potential applications in this area (Bayazeed & Alnoman, 2020).
  • Another study synthesized substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety. These new compounds showed inhibitory effects on a range of cancer cell lines, suggesting their use in antitumor applications (Hafez & El-Gazzar, 2009).

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . It has been used to generate candidate treatments for cancer and parasitic diseases . Therefore, it’s likely that future research will continue to explore the potential of this scaffold in drug design.

properties

IUPAC Name

6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O3/c1-2-3(8)5(13)12-7(9-2)10-4(11-12)6(14)15/h1H3,(H,14,15)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJZOLVGFBQNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

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